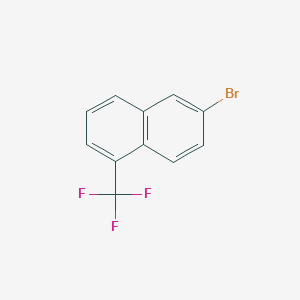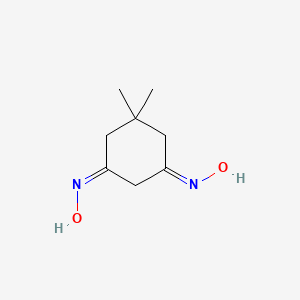
5,5-Dimethyl-1,3-cyclohexanedione dioxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethyl-1,3-cyclohexanedione dioxime is a chemical compound with the molecular formula C8H14N2O2. It is a derivative of 5,5-Dimethyl-1,3-cyclohexanedione, commonly known as dimedone. This compound is characterized by the presence of two oxime groups attached to the cyclohexanedione ring, making it a versatile reagent in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-1,3-cyclohexanedione dioxime typically involves the reaction of 5,5-Dimethyl-1,3-cyclohexanedione with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the dioxime.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through recrystallization or distillation to obtain a high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
5,5-Dimethyl-1,3-cyclohexanedione dioxime undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime groups to amines.
Substitution: The oxime groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted cyclohexanedione derivatives.
Aplicaciones Científicas De Investigación
5,5-Dimethyl-1,3-cyclohexanedione dioxime has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is employed in biochemical assays to detect and quantify aldehydes and ketones.
Industry: Used in the production of polymers and as a stabilizer in various chemical processes.
Mecanismo De Acción
The mechanism of action of 5,5-Dimethyl-1,3-cyclohexanedione dioxime involves the formation of stable complexes with metal ions through its oxime groups. These complexes can then participate in various catalytic and redox reactions. The molecular targets include metal ions such as copper, iron, and nickel, which are essential for the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
Dimedone (5,5-Dimethyl-1,3-cyclohexanedione): The parent compound, used widely in organic synthesis.
1,3-Cyclohexanedione: A simpler analog without the dimethyl groups.
Cyclohexane-1,3-dione dioxime: Similar structure but without the dimethyl groups.
Uniqueness
5,5-Dimethyl-1,3-cyclohexanedione dioxime is unique due to the presence of both dimethyl groups and oxime functionalities, which enhance its reactivity and stability. This makes it a valuable reagent in various chemical and industrial applications.
Propiedades
Fórmula molecular |
C8H14N2O2 |
|---|---|
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
(NZ)-N-[(5E)-5-hydroxyimino-3,3-dimethylcyclohexylidene]hydroxylamine |
InChI |
InChI=1S/C8H14N2O2/c1-8(2)4-6(9-11)3-7(5-8)10-12/h11-12H,3-5H2,1-2H3/b9-6-,10-7+ |
Clave InChI |
INCDZDUOXAORNG-PCCLLEMOSA-N |
SMILES isomérico |
CC1(C/C(=N/O)/C/C(=N/O)/C1)C |
SMILES canónico |
CC1(CC(=NO)CC(=NO)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2E)-2-(2,4-dimethylbenzylidene)hydrazinyl]-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B14798799.png)
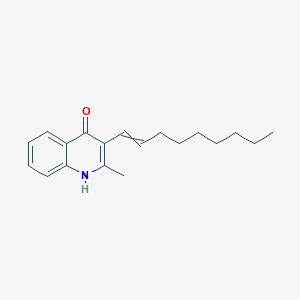
![N-[(E)-(4-ethoxyphenyl)methylidene]-3-fluoro-4-methylaniline](/img/structure/B14798819.png)
![(7aR)-3-tert-butyl-7a-ethenyl-6,7-dihydro-3H-pyrrolo[1,2-c][1,3]oxazole-1,5-dione](/img/structure/B14798821.png)
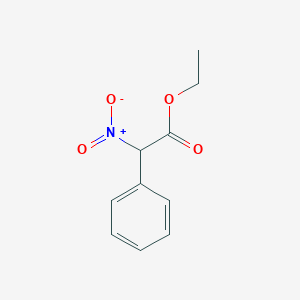

![N-{[4-({5-[(4-aminopiperidin-1-yl)methyl]pyrrolo[2,1-f][1,2,4]triazin-4-yl}oxy)-3-fluorophenyl]carbamoyl}-2-(4-fluorophenyl)acetamide](/img/structure/B14798839.png)
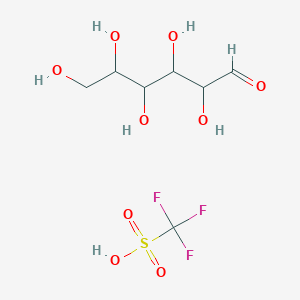

![N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}-3-phenylpropanamide](/img/structure/B14798852.png)
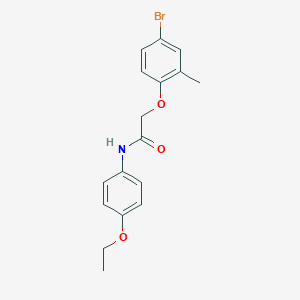
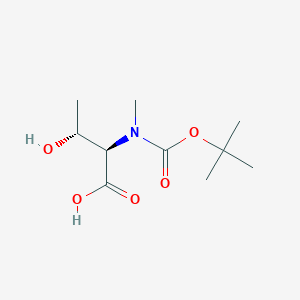
![1-(4-{[(E)-(3-methylphenyl)methylidene]amino}phenyl)ethanone](/img/structure/B14798874.png)
